

Technical Guide: Synthesis of 2-Hydroxy Imipramine -D-Glucuronide-d

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Compound of Interest

Compound Name: 2-Hydroxy imipramine beta-D-glucuronide-d6

Cat. No.: B12431557

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Executive Summary

2-Hydroxy Imipramine

-D-Glucuronide-d

is the stable isotope-labeled analog of the major Phase II metabolite of imipramine. It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis for therapeutic drug monitoring and pharmacokinetic profiling.

The synthesis challenge lies in two distinct areas:

- **Regioselective Isotope Incorporation:** Introducing the hexadeuterated moiety () specifically at the terminal amine without isotopic scrambling.
- **Chemoselective Glycosylation:** Conjugating the glucuronic acid moiety to the sterically hindered phenolic hydroxyl group at the C2 position while avoiding the formation of the unstable quaternary

-glucuronide at the tertiary amine.

This guide delineates a convergent synthesis strategy: Module A focuses on the construction of the deuterated aglycone core, and Module B details the selective

-glucuronidation and final deprotection.

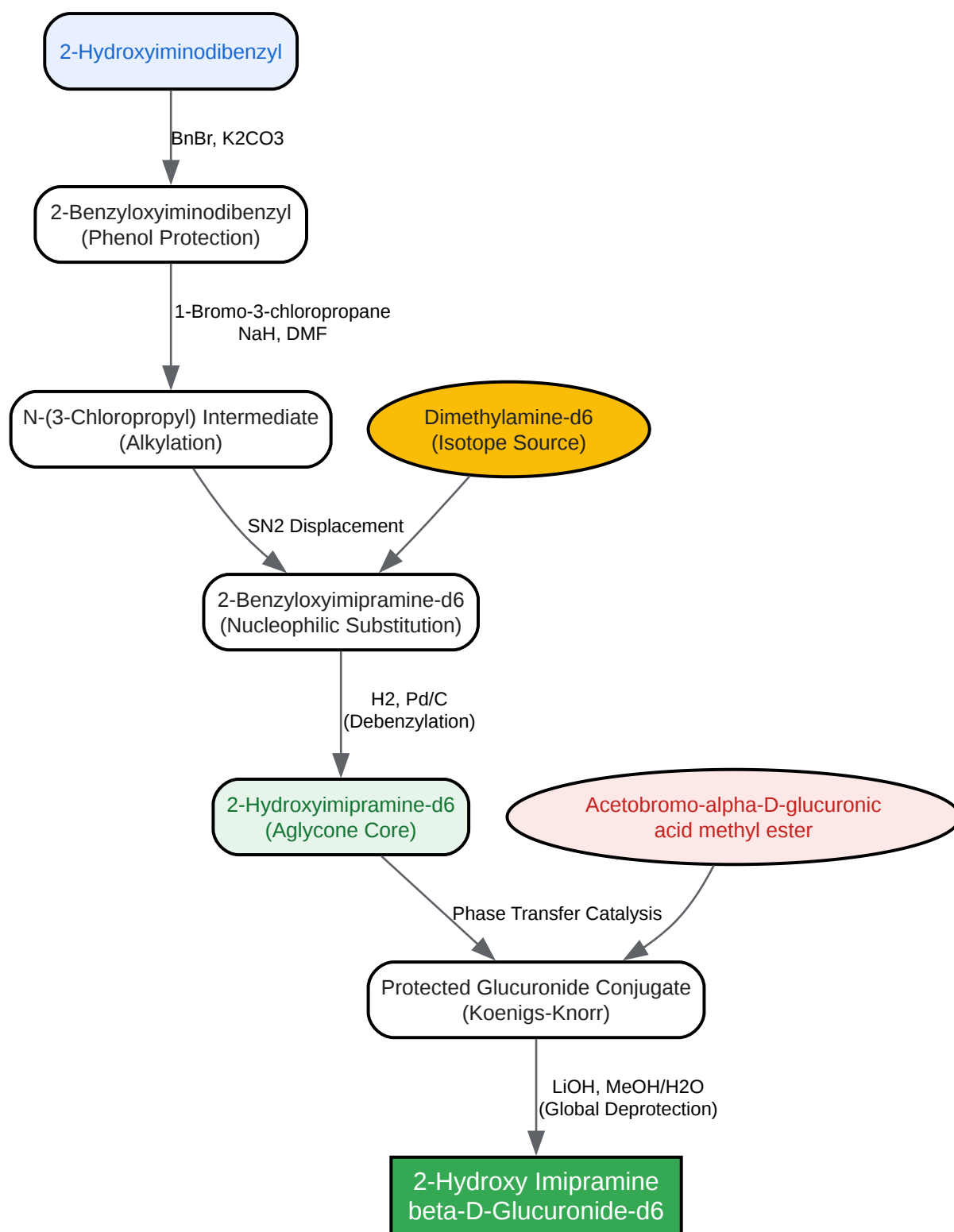
Retrosynthetic Analysis

The target molecule is disassembled into three key synthons:

- The Tricyclic Core: 2-Benzyloxyiminodibenzyl (protected phenol).
- The Deuterated Linker: Derived from 1-bromo-3-chloropropane and Dimethylamine-d
.
- The Sugar Donor: Methyl (2,3,4-tri-O-acetyl-
-D-glucopyranosyl)bromide (Acetobromo-
-D-glucuronic acid methyl ester).

Pathway Visualization

The following diagram illustrates the logical flow of the synthesis.



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Figure 1: Convergent synthesis pathway for 2-Hydroxy Imipramine

-D-Glucuronide-d

Module A: Synthesis of the Deuterated Core (Aglycone)

Rationale

Direct deuteration of imipramine is non-specific. To ensure high isotopic purity (), the label is introduced via a building block approach using commercially available Dimethylamine-d

hydrochloride.

Step-by-Step Protocol

1. Protection of the 2-Hydroxyl Group

Objective: Mask the phenol to prevent side reactions during alkylation.

- Reagents: 2-Hydroxyiminodibenzyl, Benzyl bromide (BnBr), Potassium carbonate ().
- Solvent: Acetone or DMF.
- Procedure:
 - Dissolve 2-hydroxyiminodibenzyl (1.0 eq) in acetone.
 - Add (2.0 eq) and BnBr (1.2 eq).
 - Reflux for 6–8 hours until TLC indicates consumption of starting material.
 - Filter inorganic salts and concentrate. Recrystallize from ethanol.
- Checkpoint: Verify formation of 2-benzyloxyiminodibenzyl by

-NMR (appearance of benzylic protons ~5.1 ppm).

2. N-Alkylation (Linker Introduction)

Objective: Attach the propyl chain with a leaving group for the subsequent amination.

- Reagents: 2-Benzyloxyiminodibenzyl, Sodium hydride (NaH, 60%), 1-bromo-3-chloropropane.
- Solvent: Anhydrous DMF.
- Procedure:
 - Cool a solution of the protected iminodibenzyl in DMF to 0°C.
 - Add NaH (1.5 eq) portion-wise under atmosphere. Stir for 30 min to generate the anion.
 - Add 1-bromo-3-chloropropane (2.0 eq) dropwise.
 - Warm to room temperature and stir for 12 hours.
 - Quench with ice water and extract with ethyl acetate.
- Critical Note: Use excess dihaloalkane to prevent dimerization (N-alkylation on both ends).

3. Introduction of the Deuterium Label

Objective: Install the

group via nucleophilic substitution.

- Reagents: Chloro-propyl intermediate, Dimethylamine-d
HCl, Potassium iodide (KI),
.
- Solvent: Acetonitrile or sealed tube in Ethanol.

- Procedure:
 - Combine the chloro-intermediate (1.0 eq) with Dimethylamine-d HCl (3.0 eq), (5.0 eq), and catalytic KI (0.1 eq) in a pressure vessel.
 - Heat to 80°C for 24 hours.
 - The KI acts as a Finkelstein catalyst, converting the chloride to a more reactive iodide in situ.
 - Workup: Filter, concentrate, and purify via flash chromatography (DCM/MeOH).

4. Deprotection to 2-Hydroxyimipramine-d

Objective: Reveal the phenolic hydroxyl for glucuronidation.

- Reagents:

gas (balloon), 10% Pd/C.
- Solvent: Methanol/Ethyl Acetate (1:1).
- Procedure:
 - Dissolve the benzylated intermediate in solvent.
 - Add 10% Pd/C (10 wt%).
 - Stir under hydrogen atmosphere at RT for 4 hours.
 - Filter through Celite to remove catalyst.
- Validation: LC-MS should show M+1 peak at m/z 287.2 (Calculated for).

Module B: Glucuronidation and Final Processing

Rationale

Glucuronidation of phenols can be achieved via the Koenigs-Knorr reaction or Phase Transfer Catalysis (PTC). For tricyclic antidepressants, PTC is preferred to minimize the formation of the quaternary ammonium salt (N-glucuronide) by keeping the reaction conditions mild and biphasic.

Step-by-Step Protocol

1. Selective O-Glycosylation

Objective: Couple the aglycone to the glucuronic acid donor.

- Aglycone: 2-Hydroxyimipramine-dngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

.[1][2][3][4][5][6][7]

- Donor: Acetobromo-
-D-glucuronic acid methyl ester (1.5 eq).
- Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).
- Base: 1M NaOH or
.
- Solvent: DCM / Water (Biphasic system).
- Procedure:
 - Dissolve the aglycone and the phase transfer catalyst (0.5 eq) in DCM.
 - Add the sugar donor.
 - Add the aqueous base solution and stir vigorously at RT.

- Monitor by TLC. The phase transfer agent transports the phenoxide anion into the organic phase where it attacks the sugar bromide.
- Selectivity Control: The steric bulk of the tertiary amine and the biphasic nature favor the O-glycosylation over the N-quaternization.

2. Global Deprotection

Objective: Remove the methyl ester and acetyl protecting groups to yield the free glucuronide.

- Reagents: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe).
- Solvent: Methanol / Water.
- Procedure:
 - Dissolve the protected conjugate in MeOH.
 - Add LiOH (4.0 eq) dissolved in minimal water.
 - Stir at 0°C to RT for 2 hours. Avoid heating to prevent degradation of the glucuronide linkage.
 - Neutralize carefully with Amberlite IR-120 (form) resin or dilute HCl to pH 7.0.
 - Filter and lyophilize.

Analytical Validation & QC

Every batch must be validated against the following criteria to ensure suitability for regulated bioanalysis.

Quantitative Data Summary

Parameter	Specification	Method
Chemical Purity		HPLC-UV (210/254 nm)
Isotopic Purity		HR-MS / -NMR
Isotopic Distribution		HR-MS (SIM mode)
Proton NMR	Confirms -anomer (Hz)	-NMR (D O)
Mass Spectrometry	(approx)	ESI-MS (Positive Mode)

Key Structural Confirmations

- Configuration: In the -NMR spectrum of the final product, the anomeric proton (H-1') should appear as a doublet at ppm with a coupling constant () of 7–9 Hz. This confirms the -linkage (axial-axial coupling). An -linkage would show Hz.
- Deuterium Incorporation: The absence of the singlet for at ppm in the proton NMR, and the corresponding mass shift of +6 Da in MS, confirms the d label.

References

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